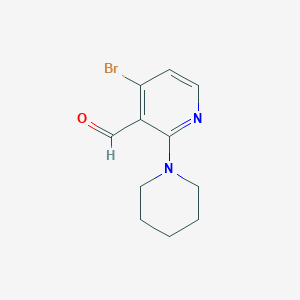
4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde
Descripción general
Descripción
“4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde” would consist of a pyridine ring substituted with a bromine atom at the 4th position and a piperidine ring at the 2nd position. The 3rd position of the pyridine ring would be substituted with a carbaldehyde group .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Researchers have developed efficient synthetic protocols to create novel organoselenium compounds, highlighting the versatility of pyridine derivatives in organic synthesis. For example, Bhasin et al. (2015) outlined a method for synthesizing symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes from pyridine-2/3/4-carbaldehyde, using a reductive selenation process that avoids highly toxic hydrogen selenide. This study also conducted a primary screening of the anti-proliferative activity of these compounds against various mammalian cell lines and pathogenic strains, showcasing their potential biomedical applications (Bhasin et al., 2015).
Catalysis and Organic Transformations
The use of 3-bromopyridine-4-carbaldehyde in palladium-catalyzed cyclization reactions demonstrates the compound's role in facilitating the synthesis of complex organic molecules. Cho and Kim (2008) reported the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process highlights the compound's utility in creating pharmacologically relevant structures (Cho & Kim, 2008).
Advanced Materials and Ligand Design
Another application is seen in the development of copper(II) derivatives with potential for magnetic and structural studies. Gómez-Saiz et al. (2003) explored the oxidative cyclization of pyridine-2-carbaldehyde thiosemicarbazone ligands, leading to compounds that demonstrate ligand-to-metal charge transfer, with potential implications for designing new materials with specific magnetic properties (Gómez-Saiz et al., 2003).
Pharmaceutical Intermediates
Synthesis of compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde showcases the creation of intermediates for anticancer drugs. Wang et al. (2017) detailed a rapid synthetic method for such compounds, proving their significance in the pharmaceutical industry (Wang et al., 2017).
Direcciones Futuras
The future directions for “4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde” could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, its synthesis and chemical reactions could be further investigated for potential applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
4-bromo-2-piperidin-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-4-5-13-11(9(10)8-15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCVVPLFRSWSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653358 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |
CAS RN |
1092352-43-6 | |
| Record name | 4-Bromo-2-(piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



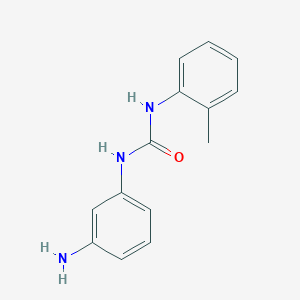

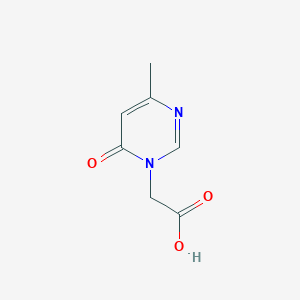
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)


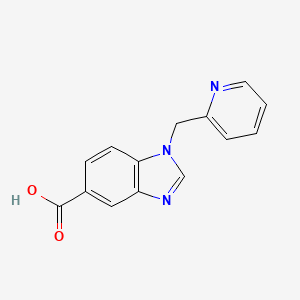
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)

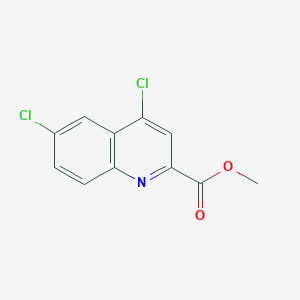
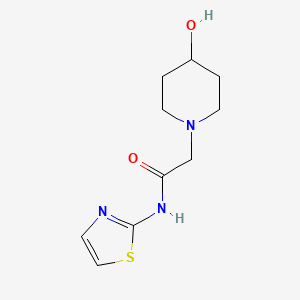
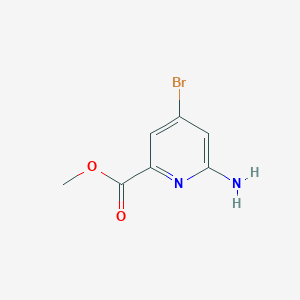

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)